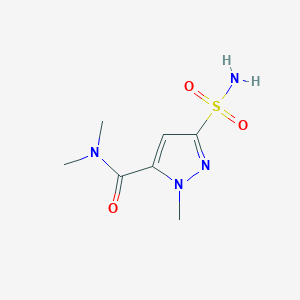
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxamide group, making it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursorsThe reaction conditions often involve mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .
Scientific Research Applications
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiproliferative effects
Medicine: It is investigated for its potential use as an anticancer agent and in the treatment of various diseases
Industry: The compound is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide group but may lack the sulfamoyl group.
Pyrazole-sulfonamide derivatives: These compounds contain the pyrazole ring and a sulfonamide group, similar to the sulfamoyl group in the target compound.
Uniqueness
N,N,1-Trimethyl-3-sulfamoyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .
Properties
Molecular Formula |
C7H12N4O3S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
N,N,2-trimethyl-5-sulfamoylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H12N4O3S/c1-10(2)7(12)5-4-6(9-11(5)3)15(8,13)14/h4H,1-3H3,(H2,8,13,14) |
InChI Key |
CSOFODJZFCSLLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


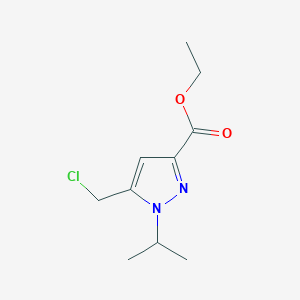
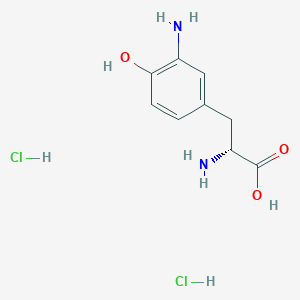
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12979909.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B12979917.png)

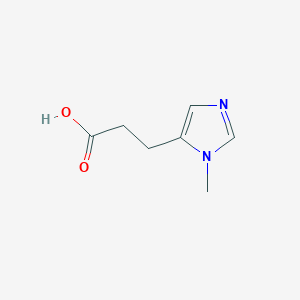
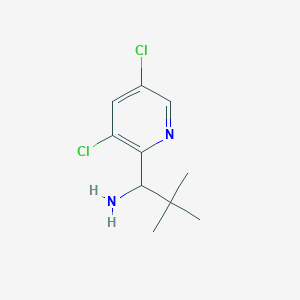
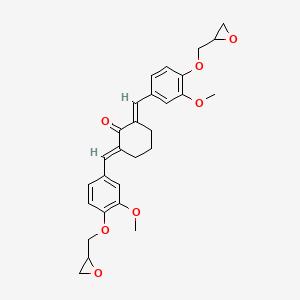

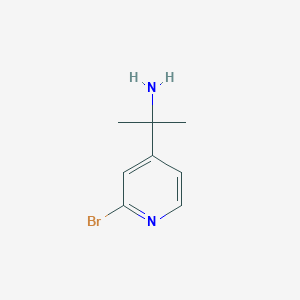

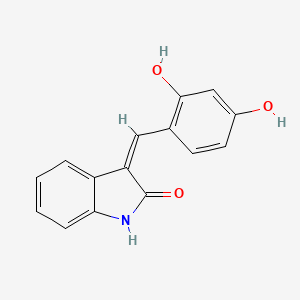
![Rel-tert-butyl (2S,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12979971.png)
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12979975.png)
